Rhosin
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Overview
Description
Rhosin is a small-molecule inhibitor specifically targeting the RhoA subfamily of Rho GTPases. It binds to RhoA and inhibits its interaction with guanine nucleotide exchange factors, thereby blocking the activation of RhoA. This compound has shown significant potential in modulating platelet activity and has been studied for its antiplatelet and antimetastatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhosin is synthesized through a series of chemical reactions involving the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Rhosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Rhosin has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of RhoA in cellular processes.
Biology: Investigated for its effects on cell migration, adhesion, and cytoskeletal dynamics.
Medicine: Explored as a potential therapeutic agent for preventing platelet aggregation and metastasis in cancer.
Mechanism of Action
Rhosin exerts its effects by binding directly to RhoA with micromolar affinity at a surface groove essential for guanine nucleotide exchange factor recognition. This binding blocks the guanine nucleotide exchange factor-mediated guanosine triphosphate loading to RhoA, thereby inhibiting RhoA activation. This inhibition leads to reduced platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking the effects of RhoA genetic deletion .
Comparison with Similar Compounds
G04: An analog of Rhosin with similar inhibitory effects on RhoA.
S-G04: The S-enantiomer of G04, which is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation
Uniqueness: this compound is unique due to its specific binding to RhoA and its reversible inhibitory effects on platelet activation. Unlike other antiplatelet agents, this compound’s effects are reversible, making it a promising candidate for therapeutic applications with reduced risk of hemorrhage .
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHLIHEFHCMPP-FVWOBLMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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